Palmatine chloride monohydrate is a bioactive compound that has garnered significant attention due to its wide range of pharmacological effects. As an isoquinoline alkaloid from the class of protoberberines, palmatine is found in various plant families such as Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae. It has been traditionally used in Asian medicine for treating jaundice, liver-related diseases, hypertension, inflammation, and dysentery. Recent studies have expanded its potential applications to include treatment for civilization diseases like central nervous system-related problems2.
Palmatine exhibits its therapeutic effects through multiple mechanisms. In the context of ischemia-reperfusion-mediated acute myocardial injury, palmatine's cardioprotective action is attributed to its antioxidant and anti-inflammatory properties. It has been shown to improve myocardial dysfunction, reduce infarct size, inhibit the increase of serum lactate dehydrogenase (LDH), creatine phosphokinase (CK), and malonaldehyde (MDA) contents, and prevent the decline of superoxide dismutase (SOD) and catalase (CAT) activities in cardiac tissues. Additionally, it reduces the expression of COX-2 and iNOS in myocardium and increases heme oxygenase (HO)-1 induction in human aortic endothelial cells1.
In the realm of cancer research, palmatine has demonstrated cytotoxic and anti-proliferative effects on human estrogen receptor-positive breast cancer cells. It induces apoptosis and sensitizes cancer cells to doxorubicin, showing synergistic and additive interactions with the chemotherapy agent3. Furthermore, palmatine's effects on ion currents have been studied, revealing its ability to reduce delayed outward potassium currents (I(K)) and Ca(2+) release-activated Ca(2+) currents (I(CRAC)) in isolated rat hepatocytes, which may contribute to its hepatoprotective effects4.
Palmatine has shown promise in reducing ischemia-reperfusion injury in rat models, suggesting potential applications in the treatment of acute myocardial infarction and other cardiovascular diseases1.
The anti-cancer properties of palmatine have been observed in vitro, particularly against human estrogen receptor-positive breast cancer cells. Its ability to induce apoptosis and enhance the efficacy of chemotherapy drugs like doxorubicin could make it a valuable adjunct in cancer therapy3.
Palmatine's hepatoprotective effects have been demonstrated in models of fulminant hepatic failure, where it modulates cytokine responses and inhibits apoptosis in hepatocytes. This suggests its potential use in treating inflammatory liver diseases8.
In the treatment of gastric ulcers, palmatine has shown gastroprotective activity, likely through anti-inflammatory mechanisms and protection of the gastric mucosa by modulating prostaglandin E2 and platelet-activating factor levels6.
Palmatine has neuroprotective effects against amyloid-β-induced neurotoxicity in transgenic Caenorhabditis elegans models. It enhances antioxidant defense and small heat shock protein expression, which could be beneficial in the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease7.
While palmatine's pharmacological properties are well-documented, its pharmacokinetics and potential toxicity in humans require further investigation. Studies in HepG2 cells and primary human hepatocytes have shown that palmatine can activate the aryl hydrocarbon receptor (AhR) and upregulate CYP1A activity, although its effects in vivo remain to be fully elucidated9.
Palmatine has been found to exhibit antimicrobial properties, as evidenced by its inhibitory action on the growth of Tetrahymena thermophila, indicating its potential as an antimicrobial agent5.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: